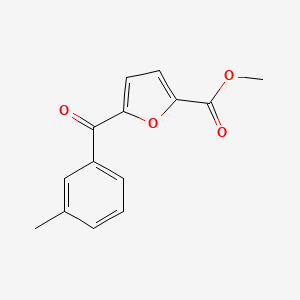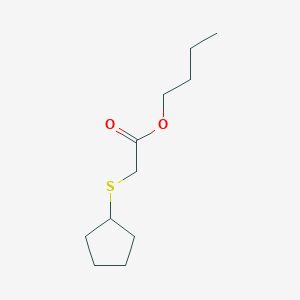
Butyl (cyclopentylsulfanyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (cyclopentylsulfanyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a cyclopentylsulfanyl group, and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (cyclopentylsulfanyl)acetate can be achieved through several methods. One common approach involves the esterification of cyclopentylsulfanylacetic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the transesterification of cyclopentylsulfanylacetate with butanol. This reaction can be catalyzed by a base, such as sodium methoxide, and is typically performed at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts, such as zeolites or metal-organic frameworks, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as distillation and crystallization, are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Butyl (cyclopentylsulfanyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding alcohols or thiols, depending on the reducing agent used.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base, such as triethylamine, to neutralize the by-products.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various esters, amides, or other functionalized derivatives
科学研究应用
Butyl (cyclopentylsulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel drugs or drug delivery systems.
Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of butyl (cyclopentylsulfanyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The cyclopentylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. Additionally, the ester linkage can undergo hydrolysis, releasing the active components that interact with molecular targets.
相似化合物的比较
Butyl (cyclopentylsulfanyl)acetate can be compared with other similar compounds, such as:
Butyl acetate: A simple ester with a fruity odor, commonly used as a solvent in the production of paints, coatings, and adhesives.
Cyclopentyl acetate: Another ester with a cyclopentyl group, used in the fragrance industry for its pleasant aroma.
Butyl (cyclopentylthio)acetate: A sulfur-containing ester similar to this compound, but with a different sulfur oxidation state.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
60785-70-8 |
|---|---|
分子式 |
C11H20O2S |
分子量 |
216.34 g/mol |
IUPAC 名称 |
butyl 2-cyclopentylsulfanylacetate |
InChI |
InChI=1S/C11H20O2S/c1-2-3-8-13-11(12)9-14-10-6-4-5-7-10/h10H,2-9H2,1H3 |
InChI 键 |
AEOWMISAOUENPD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CSC1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




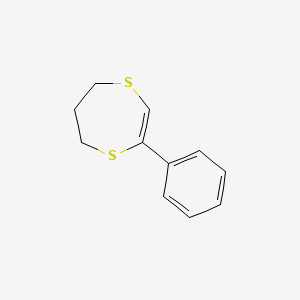
![Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-](/img/structure/B14601397.png)
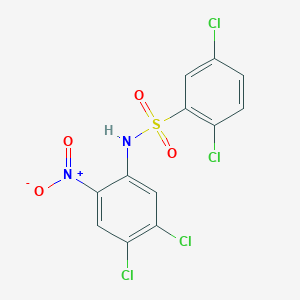

![Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14601421.png)

![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)
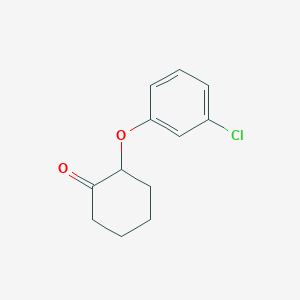
![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
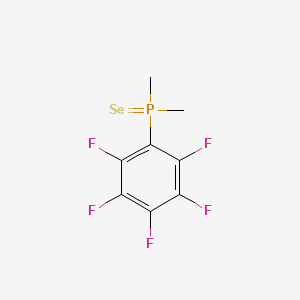
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)
